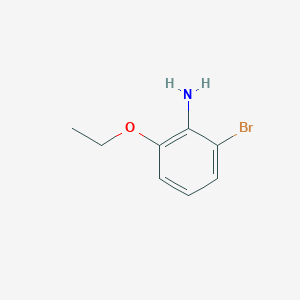

2-Bromo-6-ethoxyaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6-ethoxyaniline is a chemical compound with the empirical formula C8H10BrNO . Its molecular weight is 216.08 g/mol . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-ethoxyaniline is represented by the SMILES string CCOC1=C(C=CC=C1)BrN . The InChI representation is InChI=1S/C8H10BrNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-ethoxyaniline include a molecular weight of 216.07 g/mol , a topological polar surface area of 35.2 Ų , and a complexity of 121 . The compound has a rotatable bond count of 2 . The exact mass is 214.99458 g/mol .

科学的研究の応用

1. Spectroscopic and XRD Analysis

The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, related to 2-Bromo-6-ethoxyaniline, has been synthesized and characterized using spectroscopic and X-ray diffraction techniques. This research demonstrates the compound's intermolecular interactions and its potential applications in molecular electrostatic potential, nonlinear optical properties, and DNA interactions (Demircioğlu et al., 2019).

2. Synthesis of Important Intermediates

2-Bromo-6-methoxynaphthalene, an analog of 2-Bromo-6-ethoxyaniline, is important in synthesizing non-steroidal anti-inflammatory agents. This compound's synthesis involves environmentally friendly methods and offers potential in pharmaceutical intermediates production (Xu & He, 2010).

3. Cycloadditions in Organic Synthesis

Research on hetero-Diels-Alder additions of α,β-unsaturated-acyl cyanides with (Z)-or (E)-1-bromo-2-ethoxyethene (related to 2-Bromo-6-ethoxyaniline) has shown successful cycloadditions. These cycloadditions yield valuable chemical intermediates, indicating the utility of such compounds in synthesizing complex organic molecules (Zhuo, Wyler, & Schenk, 1995).

4. Skraup-Type Synthesis Applications

In a study involving 2,2,3-Tribromopropanal, related to 2-Bromo-6-ethoxyaniline, this reagent was used to transform 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. This showcases the potential of such brominated compounds in synthesizing various chemical structures (Lamberth et al., 2014).

5. Antiproliferative Activities in Antitumor Agents

In the field of medicinal chemistry, derivatives of 2-Bromo-6-ethoxyaniline-like structures have been studied for their antiproliferative activities against tumor cell lines. These compounds, such as 6-bromo-8-ethoxy-3-nitro-2H-chromene, have shown promising results in inhibiting cancer cell growth (Yin et al., 2013).

6. Antiviral Activity

Derivatives of 2-Bromo-6-ethoxyaniline have been investigated for their antiviral activity. Studies have explored their inhibitory effect against retrovirus replication in cell culture, showing significant potential in antiviral therapies (Hocková et al., 2003).

7. Use in Organic Synthesis

2-Bromo-6-isocyanopyridine, structurally related to 2-Bromo-6-ethoxyaniline, has been developed as a convertible isocyanide for multicomponent chemistry. Its stability and efficiency in synthetic processes suggest its utility in various organic synthesis applications (van der Heijden et al., 2016).

Safety And Hazards

2-Bromo-6-ethoxyaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

特性

IUPAC Name |

2-bromo-6-ethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRDKLUDXJPIFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674804 |

Source

|

| Record name | 2-Bromo-6-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-ethoxyaniline | |

CAS RN |

1072945-59-5 |

Source

|

| Record name | 2-Bromo-6-ethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1373179.png)

![1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea](/img/structure/B1373185.png)

![tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate](/img/structure/B1373189.png)

![2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1373193.png)